molecular formula C17H22BrNO B267837 3-[(4-Bromobenzyl)amino]-1-adamantanol

3-[(4-Bromobenzyl)amino]-1-adamantanol

Cat. No.: B267837
M. Wt: 336.3 g/mol
InChI Key: VXVDFVYPRDAVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromobenzyl)amino]-1-adamantanol is a chemical reagent designed for research and development purposes. It features a synthetically versatile adamantane scaffold, a structure known for its inherent rigidity, stability, and lipophilicity . The core adamantane structure is a diamondoid, a molecular analog of the diamond lattice, which confers significant steric bulk and makes it a valuable building block in material science and medicinal chemistry . The molecule is functionalized with both a 4-bromobenzylamino group and a hydroxyl group, providing two distinct sites for further chemical modification. The bromobenzyl group is a useful handle for cross-coupling reactions in organic synthesis, while the hydroxyl group can be used for derivatization or to influence the compound's physicochemical properties. Adamantane-based compounds are of high interest in pharmaceutical research for their ability to enhance drug potency and metabolic stability, particularly in central nervous system (CNS) targets, with several derivatives approved for clinical use . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C17H22BrNO

Molecular Weight

336.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylamino]adamantan-1-ol

InChI

InChI=1S/C17H22BrNO/c18-15-3-1-12(2-4-15)10-19-16-6-13-5-14(7-16)9-17(20,8-13)11-16/h1-4,13-14,19-20H,5-11H2

InChI Key

VXVDFVYPRDAVHR-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=C(C=C4)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Functional Groups Synthesis Method Biological Relevance
3-[(4-Bromobenzyl)amino]-1-adamantanol Adamantane 4-Bromobenzylamino, hydroxyl Quaternization/Hofmann elimination Anticancer (hypothesized)
(S)-2-({[(3R,4aS,8aR)-2-(4-Bromobenzoyl)decahydroisoquinolin-3-yl]methyl}amino)-3-(1H-imidazol-4-yl)propanal (Compound 25) Decahydroisoquinoline 4-Bromobenzoyl, imidazole De-stereochemical synthesis Not specified
3-(Adamantan-1-yl)-1-[(4-phenyl-piperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione Triazole-thione Adamantane, piperazine, benzylidene amino Multi-step alkylation Antifungal/anticancer (theoretical)
4-((5-Adamantan-1-yl-1,3,4-oxadiazol-2-yl)thio)-N,N-2-yn-1-amine 1,3,4-Oxadiazole Adamantane, thioether, alkyne CuI-catalyzed coupling Anticancer (docking studies)
Key Observations:
  • Adamantane Core: All compounds share the adamantane scaffold, which confers rigidity and lipophilicity. However, the position and type of substituents drastically alter biological activity. For example, the 4-bromobenzylamino group in the target compound may enhance target binding compared to non-brominated analogues .
  • Brominated Moieties: Bromine in the benzyl group (shared with Compound 25) may stabilize ligand-receptor interactions via halogen bonding, a feature absent in non-halogenated analogues . Heterocyclic Systems: Triazole and oxadiazole hybrids (e.g., Compounds in Table 1) introduce nitrogen-rich systems, which may improve metabolic stability but reduce blood-brain barrier penetration compared to the target compound .

Functional Comparisons

Fluorescence Quenching and Mitochondrial Targeting
  • 1-Adamantanol, a common byproduct in the synthesis of adamantane derivatives, lacks fluorescence-quenching properties.
  • In contrast, adaphostin (a known anticancer agent) requires both adamantane and aromatic amino groups for fluorescence quenching, paralleling the structural requirements observed in 3-[(4-Bromobenzyl)amino]-1-adamantanol .
Anticancer Activity
  • Adamantane-oxadiazole hybrids exhibit anticancer activity in docking studies, likely due to interactions with kinase domains . The target compound’s bromobenzyl group may similarly target tyrosine kinases or apoptosis regulators.
  • Compound 25 (), despite structural complexity, lacks documented anticancer data, highlighting the need for empirical validation of hypothesized activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[(4-Bromobenzyl)amino]-1-adamantanol, and how can reaction yields be improved?

  • Methodology :

  • Catalytic conditions : Use acid-catalyzed Friedel-Crafts alkylation or nucleophilic substitution. For example, 1-adamantanol reacts with 4-bromobenzyl derivatives (e.g., 4-bromobenzyl chloride) in dichloromethane with concentrated sulfuric acid as a catalyst, followed by neutralization and solvent extraction .
  • Purification : Recrystallization in non-polar solvents (e.g., isooctane) improves purity. Monitor reaction progress via TLC or HPLC.
    • Yield optimization : Adjust stoichiometry (1:1 molar ratio of adamantanol to bromobenzyl derivatives) and extend reaction time (8–12 hours) under inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing 3-[(4-Bromobenzyl)amino]-1-adamantanol?

  • Analytical workflow :

  • NMR : Use 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl₃ to resolve adamantane core protons (δ 1.6–2.1 ppm) and aromatic protons from the 4-bromobenzyl group (δ 7.1–7.2 ppm) .
  • Mass spectrometry : Employ ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁺) with ppm-level accuracy .
  • Melting point : Determine purity via sharp melting ranges (e.g., 140–141°C for analogous adamantane derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for 3-[(4-Bromobenzyl)amino]-1-adamantanol across different solvents?

  • Experimental design :

  • Solubility screening : Test in polar aprotic (DMSO, DMF), non-polar (hexane), and halogenated solvents (dichloromethane). The adamantane core enhances lipid solubility, while the bromobenzyl group introduces moderate polarity .
  • Additive strategies : Use β-cyclodextrin to improve aqueous solubility via host-guest interactions, as demonstrated for adamantane derivatives in fluorescence studies .

Q. What mechanistic insights explain the stereochemical effects of 3-[(4-Bromobenzyl)amino]-1-adamantanol in chiral recognition systems?

  • Methodology :

  • Circular dichroism (CD) : Study ternary complexes with chiral selectors (e.g., cyclodextrins) to detect cavity-dependent enantiomer discrimination .
  • HPLC with chiral columns : Use copper(II)-cyclodextrin complexes as mobile-phase additives to separate enantiomers, leveraging adamantane’s hydrophobic interactions .

Q. How should researchers address discrepancies in reported biological activity data for adamantane derivatives?

  • Troubleshooting :

  • Structural controls : Compare activity of 3-[(4-Bromobenzyl)amino]-1-adamantanol with analogs lacking the bromobenzyl group (e.g., 1-adamantanol) to isolate moiety-specific effects .
  • Fluorescence quenching assays : Test if the compound interferes with fluorophores (e.g., JC-1) due to aromatic amine-electron-deficient adamantane interactions .

Q. What strategies enhance the stability of 3-[(4-Bromobenzyl)amino]-1-adamantanol under varying pH conditions?

  • Stability protocols :

  • pH titration : Monitor degradation via UV-Vis or NMR in buffers (pH 3–10). Adamantane derivatives are typically stable in neutral to mildly acidic conditions.
  • Protective groups : Introduce acid-labile protecting groups (e.g., tert-butoxycarbonyl) to the amino moiety if instability is observed .

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